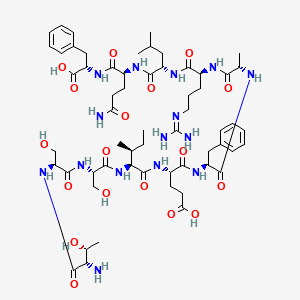
tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 3-(benzylamino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H26N2O2 . It has a molecular weight of 290.4 g/mol . The IUPAC name for this compound is tert-butyl 3-(benzylamino)piperidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-7-10-15(13-19)18-12-14-8-5-4-6-9-14/h4-6,8-9,15,18H,7,10-13H2,1-3H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 2.7, which is a measure of its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has five rotatable bonds . The topological polar surface area is 41.6 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
Synthesis of Piperidine Derivatives : tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a key component in synthesizing piperidine derivatives, particularly those fused with oxygen heterocycles. Such synthesis involves multi-step reactions leading to the formation of bicyclic systems with high stereoselectivity, indicating its relevance in creating complex molecular structures (Moskalenko & Boev, 2014).
Intermediate for Anticancer Drugs : The compound serves as an important intermediate for the synthesis of small molecule anticancer drugs. A notable synthetic route involves multiple chemical reactions starting from commercially available materials, showcasing its utility in drug development (Zhang et al., 2018).
Molecular Structure Characterization : The molecule has been characterized through various analytical techniques, including X-ray diffraction studies, indicating its structural complexity and the importance of precise characterization in its application (Sanjeevarayappa et al., 2015).
Chemical Synthesis and Industrial Application
Catalysis and Asymmetric Synthesis : The compound is used in the synthesis of diverse piperidine derivatives, demonstrating its role in catalysis and asymmetric synthesis. This is particularly evident in the preparation of compounds with specific stereochemistry, crucial for the pharmacological activity of drugs (Jona et al., 2009).
Intermediate for Proteinkinase Inhibitor Synthesis : tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a key intermediate in synthesizing proteinkinase inhibitors, highlighting its significance in medicinal chemistry for developing targeted therapies (Hao et al., 2011).
Chemoselective Oxidation Catalyst : The compound, in conjunction with other chemical agents, has been used as a catalyst for the chemoselective aerobic oxidation of alcohols, underlining its potential in facilitating specific chemical transformations in industrial applications (Shen et al., 2012).
Safety And Hazards
The safety information for this compound indicates that it may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
tert-butyl 3-(benzylamino)piperidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-17(2,3)21-16(20)19-11-7-10-15(13-19)18-12-14-8-5-4-6-9-14;/h4-6,8-9,15,18H,7,10-13H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWKBEKMLAIZEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660828 |
Source


|
| Record name | tert-Butyl 3-(benzylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride | |
CAS RN |
1203127-48-3 |
Source


|
| Record name | tert-Butyl 3-(benzylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-, methyl ester](/img/structure/B598542.png)

![5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598549.png)






